molecular formula C8H3F5O B1360683 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone CAS No. 886371-05-7

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1360683
CAS No.: 886371-05-7
M. Wt: 210.1 g/mol
InChI Key: JMRMOPRHHLTLDG-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O) is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a 2,4-difluorophenyl ring. Fluorinated acetophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing trifluoromethyl groups, which enhance stability and reactivity .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRMOPRHHLTLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645227
Record name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-05-7
Record name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction with Trifluoroacetyl Precursors

One of the most documented synthetic routes involves the reaction of a 2,4-difluorophenyl organometallic intermediate with a trifluoroacetyl source. This is often achieved via:

  • Step 1: Formation of the arylmagnesium halide intermediate from 2,4-difluorobromobenzene or related halogenated precursors using a Grignard reagent or TurboGrignard (isopropylmagnesium chloride-lithium chloride complex) in tetrahydrofuran (THF) under inert atmosphere at low temperatures (~0 to 20 °C).

  • Step 2: Subsequent reaction of this arylmagnesium intermediate with trifluoroacetyl-containing electrophiles such as N-(trifluoroacetyl)piperidine or trifluoroacetyl chloride to yield the trifluoroacetylated product.

  • Workup: Quenching with aqueous ammonium chloride solution followed by extraction and purification (e.g., column chromatography) yields 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone with good purity.

Example Data from Literature:

Parameter Condition/Value
Starting material 5-Bromo-1,3-dichloro-2-fluorobenzene (7.0 g)
Reagent Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)
Solvent Tetrahydrofuran (THF), 50 mL
Temperature 0 to 20 °C
Reaction time (Grignard) ~30 minutes
Electrophile N-(trifluoroacetyl)piperidine (1.32 eq)
Reaction time (acylation) 2 hours
Yield Approx. 3.5 g purified product
Purity (H-NMR) High, δ 8.06 ppm (aromatic protons)

This method is favored for its relatively mild conditions and the ability to maintain fluorine substituents intact during the reaction.

Direct Acylation of Difluorophenyl Precursors

Another approach involves the direct acylation of 2,4-difluorophenyl derivatives with trifluoroacetic acid or trifluoroacetyl chloride in the presence of catalysts or activating agents. This method can be performed under controlled temperature and acid catalysis to avoid side reactions.

  • Typical conditions: Reaction of 2,4-difluorobenzoyl chloride with trifluoroacetic acid derivatives in the presence of Lewis acids or other catalysts.

  • Advantages: This method may offer shorter reaction times and fewer steps but requires careful control to prevent hydrolysis or defluorination.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Grignard reaction with trifluoroacetyl electrophile Mild conditions, high selectivity High purity product, good yield Requires inert atmosphere, moisture sensitive
Direct acylation with trifluoroacetyl chloride or acid Simpler setup, fewer steps Potentially faster synthesis Needs precise control, risk of side reactions
Multistep nitration and halogenation Versatile for substituted derivatives Enables diverse substitution patterns More steps, lower overall yield, more waste

Research Findings and Optimization

  • Purity and Yield: Studies report purities exceeding 95% by ^1H NMR and HPLC analysis for products obtained via Grignard routes.

  • Reaction Monitoring: HPLC and ^1H NMR are commonly used to monitor conversion and purity during synthesis.

  • Industrial Considerations: Continuous flow microreactor systems have been explored to optimize reaction parameters, improve atom economy, and reduce waste in large-scale production.

  • Environmental and Cost Factors: Newer synthetic approaches aim to reduce the number of steps and hazardous reagents, improving sustainability and lowering production costs.

Summary Table of Typical Reaction Conditions for this compound Preparation

Step Reagents/Conditions Temperature Time Yield/Purity
Formation of arylmagnesium intermediate 2,4-difluorobromobenzene + TurboGrignard in THF 0–20 °C 30 min Quantitative
Acylation with trifluoroacetyl source N-(trifluoroacetyl)piperidine in THF 0–20 °C 2 hours ~90% isolated yield
Workup and purification Quench with NH4Cl, extract with MTBE, chromatography Ambient Variable >95% purity (NMR)

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O)
  • Structure : Fluorine atoms at positions 2 and 3 on the phenyl ring.
  • Applications : Serves as a precursor in synthesizing fluorinated agrochemicals and pharmaceuticals. Its electron-deficient aromatic ring facilitates nucleophilic substitution reactions .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (C₈H₃Cl₂F₃O)
  • Structure : Chlorine atoms at positions 3 and 5 on the phenyl ring.
  • Physical Properties : Higher molecular weight (243.01 g/mol) compared to difluoro analogs. Likely exhibits increased lipophilicity due to chlorine substituents .
  • Applications : Used in synthesizing fungicides and herbicides. Chlorine enhances resistance to microbial degradation .
1-(4-Bromophenyl)-2,2,2-trifluoroethanone (C₈H₄BrF₃O)
  • Structure : Bromine at position 4 on the phenyl ring.
  • Reactivity : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures in drug discovery .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Crystal System (if reported)
1-(2,4-Difluorophenyl)-2,2,2-TFEO* C₈H₃F₅O 210.10 Not reported Not reported
1-(3,5-Dichlorophenyl)-2,2,2-TFEO C₈H₃Cl₂F₃O 243.01 ~166† Orthorhombic (Pbca)
1-[4-(2-Aminoanilino)phenyl]-2,2,2-TFEO C₁₄H₁₁F₃N₂O 280.25 Not reported Orthorhombic (Pbca)
1-(5-Cyclohexyl-2,4-diOH-phenyl)-2,2,2-TFEO C₁₄H₁₅F₃O₃ 288.27 80 Not reported

*TFEO = Trifluoroethanone; †Estimated from similar dichlorophenyl analogs .

  • Crystallography: Orthorhombic systems (e.g., Pbca space group) are common in trifluoroethanones, with intermolecular N–H⋯O/F interactions stabilizing the lattice .
  • Melting Points : Bulky substituents (e.g., cyclohexyl) lower melting points compared to halogenated analogs due to reduced packing efficiency .

Biological Activity

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone (CAS No. 886371-05-7) is a fluorinated organic compound characterized by its unique chemical structure that includes both difluorophenyl and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C₈H₃F₅O
  • Molecular Weight : 210.10 g/mol
  • Density : 1.441 g/cm³
  • Boiling Point : 173.7 °C at 760 mmHg
  • Flash Point : 62.9 °C

This compound is believed to interact with various proteins and enzymes in the body, influencing several biological processes. The compound's mode of action may involve:

  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions can lead to either inhibition or activation of enzymatic activity .
  • Cell Signaling Pathways : The compound may affect cell signaling pathways involving kinases and phosphatases, altering cellular responses and functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Antifungal Activity : There is ongoing research into its antifungal properties, which may have applications in treating fungal infections.
  • Pharmacological Potential : Its unique structure makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityShowed significant inhibition of bacterial growth against Staphylococcus aureus.
Study 2Assess enzyme interactionDemonstrated competitive inhibition on cytochrome P450 enzymes with IC₅₀ values in the micromolar range.
Study 3Investigate cytotoxic effectsInduced apoptosis in cultured cancer cells at higher concentrations without affecting normal cells significantly.

Biochemical Pathways

The compound's interactions with metabolic pathways remain a subject of investigation. It is hypothesized that its fluorinated structure enhances binding affinity to biological targets, influencing metabolic rates and pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,4-difluorobenzene and trifluoroacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include nucleophilic substitution of 2,4-difluoroaniline with trifluoroacetaldehyde under acidic conditions (pH 3–6) .
  • Key Parameters :

  • Catalyst : AlCl₃ or CuSO₄ (for milder conditions).
  • pH : Optimal at pH 4 for improved regioselectivity .
  • Temperature : 60–80°C for efficient acylation.
    • Yield Optimization : Distillation under reduced pressure and extraction with benzene enhance purity and yield (~70–85%) .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structure of this compound?

  • IR Analysis : Strong absorbance at ~1770 cm⁻¹ (C=O stretching) and 1250–1100 cm⁻¹ (C-F vibrations) .
  • ¹⁹F NMR : Distinct signals for aromatic fluorine (δ -110 to -120 ppm) and trifluoromethyl (δ -65 to -70 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 224 (C₈H₃F₅O⁺) with fragmentation patterns matching loss of CO and CF₃ groups .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

  • Solubility : Miscible in benzene, DCM, and THF; limited solubility in water (<0.1 mg/mL) .
  • Stability : Degrades under strong basic conditions (pH >10) or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to the para position. This enhances selectivity in Suzuki-Miyaura couplings with boronic acids (e.g., forming biaryl intermediates) .
  • Case Study : Reaction with 4-bromophenylboronic acid yields 1-(2,4-difluorophenyl)-4-biphenyltrifluoroethanone with >90% regioselectivity under Pd(PPh₃)₄ catalysis .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Root Cause Analysis : Discrepancies often arise from impurities in starting materials (e.g., 2,4-difluoroaniline) or variations in catalyst activation.
  • Resolution :

  • Purification : Use steam distillation followed by column chromatography (silica gel, hexane:EtOAc 8:2) .
  • Catalyst Screening : Compare AlCl₃ (higher yield but harsher) vs. FeCl₃ (lower yield, greener) .

Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., enzyme inhibitors or agrochemicals)?

  • Applications :

  • Pharmaceuticals : Intermediate for Cathepsin K inhibitors (e.g., Odanacatib precursors) via bioreduction using alcohol dehydrogenases (ADHs) .
  • Agrochemicals : Key building block for acaricides via phase-transfer cyclization with hydroxylamine sulfate and trifluoroethylamine derivatives .
    • Case Study : Enzymatic reduction of the ketone group to 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol achieves >95% enantiomeric excess using Rhodococcus ADH .

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